molecular formula C13H22O2 B1207221 2-Bornyl propionate CAS No. 20279-25-8

2-Bornyl propionate

Cat. No. B1207221
CAS RN: 20279-25-8
M. Wt: 210.31 g/mol
InChI Key: FAFMZORPAAGQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobornyl propionate, also known as fema 2163, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Isobornyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isobornyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Isobornyl propionate has a camphor, fruit, and lavender taste. Isobornyl propionate is a potentially toxic compound.

Scientific Research Applications

Microbial Propionic Acid Production

  • Propionic acid, a component of 2-Bornyl propionate, is produced through microbial fermentation and finds applications in the food, cosmetic, plastics, and pharmaceutical industries. Advancements in metabolic engineering are paving the way for more efficient biological production of propionic acid (Gonzalez-Garcia et al., 2017).

Propionic Acid Extraction Studies

  • Research on extracting propionic acid from aqueous waste streams and fermentation broth, using various methods like reactive extraction, is significant for its recovery and application in industries (Keshav et al., 2009).

Antifungal Agent Studies

  • Propionate, part of 2-Bornyl propionate, acts as an antifungal agent and inhibits the growth of certain fungi, such as Aspergillus nidulans. Understanding its mechanism can contribute to developing effective antifungal treatments (Brock & Buckel, 2004).

Biochemical Pathways

  • Propionate is involved in various biochemical pathways in different organisms, including its role as a key intermediate in methanogenic propionate degradation pathways (de Bok et al., 2004).

Metabolic Studies in Mammalian Cells

  • Propionate metabolism in mammalian cell lines and platelets has been studied, revealing insights into the metabolic pathways and potential implications for understanding diseases like propionic acidaemia (Snyder et al., 2015).

Use in Pheromonal Activity

  • (+)-Bornyl acetate and propionate have been studied for their sex pheromonal activity in insects, such as the American cockroach. This research contributes to understanding insect behavior and potential applications in pest control (Manabe & Nishino, 1983).

Metabolism in Plant Tissues

  • The metabolism of propionate in higher plant tissues has been examined, leading to a better understanding of plant biochemistry and potential agricultural applications (Hatch & Stumpf, 1962).

Pharmaceutical Applications

  • Propionate derivatives, like propionyl-L-carnitine, have shown promising results in treating cardiovascular diseases and other metabolic disorders, highlighting the pharmaceutical potential of propionate-based compounds (Mingorance et al., 2011).

properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFMZORPAAGQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC2CCC1(C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859764
Record name Borneol propionate
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Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; Soft-turpentine aroma
Record name Isobornyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

102.00 °C. @ 16.00 mm Hg
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Record name Isobornyl propionate
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Solubility

Soluble in water, oils, Soluble (in ethanol)
Record name Isobornyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.968-0.971
Record name Isobornyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

Isobornyl propionate

CAS RN

20279-25-8, 78548-53-5, 2756-56-1
Record name Borneol, propionate
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Record name endo-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl propionate
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-propanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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